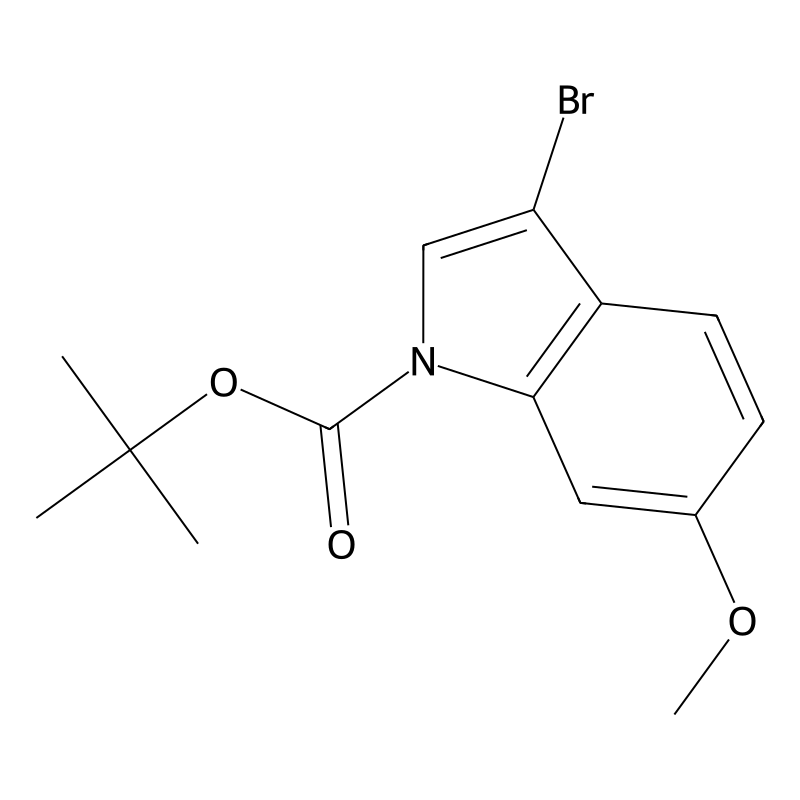

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique structure which includes a bromine atom at the 3-position, a methoxy group at the 6-position, and a tert-butyl ester at the 1-position of the indole ring. The molecular formula for this compound is with a molar mass of approximately 326.19 g/mol . It appears as a white crystalline solid and is known for its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to diverse products.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the indole ring.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the formation of carbon-carbon bonds .

This compound exhibits significant biological activities attributed to its indole structure. Indole derivatives are known to influence various biochemical pathways, contributing to their pharmacological effects. Specifically, tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate has been studied for:

- Anticancer Properties: Potential effects on cancer cell lines have been observed.

- Antimicrobial Activity: Exhibits properties against various microbial strains.

- Anti-inflammatory Effects: Potentially modulates inflammatory pathways .

The synthesis of tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate typically involves several steps:

- Formation of Indole Core: Starting from commercially available precursors, the indole core is synthesized through methods such as Fischer indole synthesis.

- Introduction of Functional Groups: The methoxy group is introduced via methylation reactions, while the tert-butyl ester is formed through esterification with tert-butyl alcohol.

- Bromination: The introduction of the bromine atom occurs through electrophilic substitution using bromine and suitable catalysts .

Tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate has several applications:

- Medicinal Chemistry: Used as a building block in drug development due to its biological activity.

- Material Science: Serves as a precursor in the synthesis of polymers and other materials.

- Agricultural Chemistry: Investigated for potential use in developing agrochemicals .

Research into interaction studies reveals that tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate interacts with various biological targets. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its importance in drug-drug interaction studies .

Several compounds share structural similarities with tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl 3-bromoindole | 143259-56-7 | Lacks methoxy group; used primarily as a protecting group. |

| Tert-butyl 3-bromo-7-methoxy-1H-indole | 1823521-06-7 | Different position of methoxy group; may exhibit distinct biological activities. |

| Tert-butyl 4-bromoindoline | 885272-46-8 | Indoline structure; different reactivity patterns compared to indoles. |

These compounds illustrate the diversity within the indole family and highlight the unique positioning of functional groups in determining their chemical behavior and biological activity .